tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate
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Overview
Description
tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and an aminosulfonyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of tert-butyl carbamate and a pyrrolidine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminosulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are often conducted in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules .
Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of their functions. The pyrrolidine ring provides structural rigidity, enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound with similar reactivity but lacking the pyrrolidine ring and aminosulfonyl group.
N-Boc-protected amines: Compounds with a tert-butyl carbamate protecting group, used in peptide synthesis.
Sulfonamide derivatives: Compounds containing the sulfonamide group, widely used in medicinal chemistry.
Uniqueness: tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate is unique due to the combination of the tert-butyl carbamate, pyrrolidine ring, and aminosulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H19N3O4S |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-1-sulfamoylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C9H19N3O4S/c1-9(2,3)16-8(13)11-7-4-5-12(6-7)17(10,14)15/h7H,4-6H2,1-3H3,(H,11,13)(H2,10,14,15)/t7-/m1/s1 |
InChI Key |
BPOCKVSKQQZVBA-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)S(=O)(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)N |
Origin of Product |
United States |
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